molecular formula C18H18N4O2 B293295 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide

3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide

Cat. No. B293295
M. Wt: 322.4 g/mol
InChI Key: QELNIDLWZSZCGZ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide, also known as BMH, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BMH is a hydrazide derivative that contains a benzimidazole moiety, which is known for its biological activity.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been found to have various biochemical and physiological effects. Studies have shown that 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide can induce apoptosis, a process of programmed cell death, in cancer cells. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to be stable under various conditions. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has some limitations, including its poor solubility in water, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for research on 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide. One area of interest is the development of 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide derivatives with improved efficacy and bioavailability. Another area of interest is the investigation of the molecular targets of 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide, which could provide insights into its mechanism of action. Further studies are needed to evaluate the safety and efficacy of 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide in animal models and clinical trials. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has the potential to be a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide involves the reaction of 4-methoxybenzaldehyde and 2-aminobenzimidazole with propanohydrazide in the presence of acetic acid. The reaction proceeds under reflux conditions, and the product is obtained after purification through recrystallization. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has been investigated for its anticancer activity, and studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. 3-(1H-benzimidazol-2-yl)-N'-(4-methoxybenzylidene)propanohydrazide has also been studied for its antifungal and antibacterial properties, and it has been found to be effective against various strains of fungi and bacteria.

properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H18N4O2/c1-24-14-8-6-13(7-9-14)12-19-22-18(23)11-10-17-20-15-4-2-3-5-16(15)21-17/h2-9,12H,10-11H2,1H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

QELNIDLWZSZCGZ-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCC2=NC3=CC=CC=C3N2

SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCC2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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